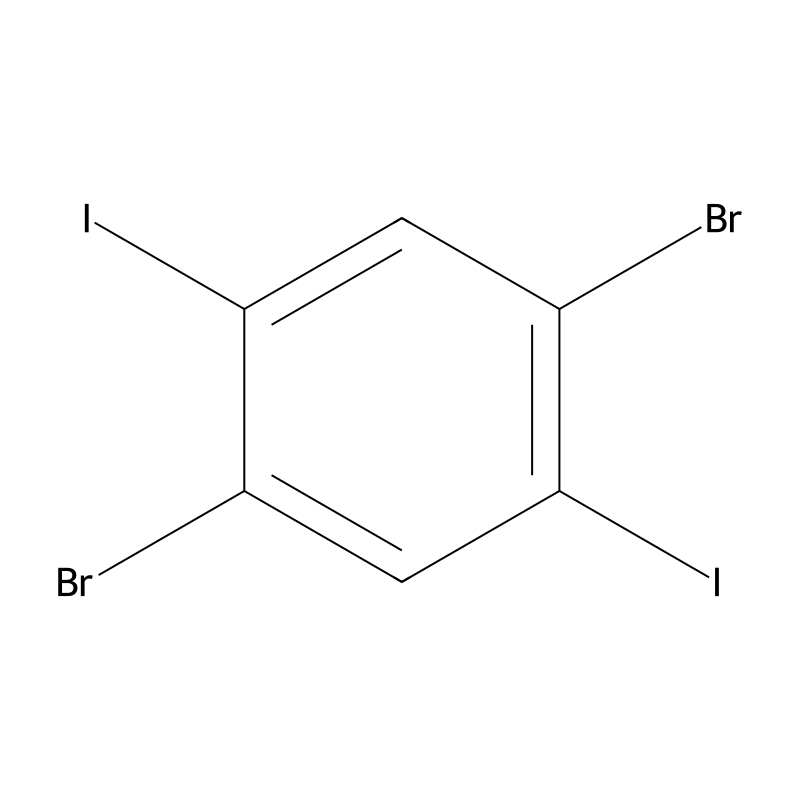

1,4-Dibromo-2,5-diiodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1,4-Dibromo-2,5-diiodobenzene is an organic compound with the formula C6H2Br2I2. It is a white crystalline solid that is sparingly soluble in most common organic solvents. The synthesis of 1,4-Dibromo-2,5-diiodobenzene has been reported in several scientific publications, often involving the bromination of 1,2-diiodobenzene followed by subsequent iodination. PubChem, National Institutes of Health: )

Researchers have also employed various techniques to characterize this compound, including:

- Nuclear magnetic resonance (NMR) spectroscopy to determine the molecular structure and confirm the presence of bromine and iodine atoms. [American Chemical Society, "Nuclear Magnetic Resonance Spectroscopy" ()]

- Mass spectrometry to measure the molecular weight and identify potential impurities. [Royal Society of Chemistry, "Mass Spectrometry" ()]

- X-ray crystallography to determine the crystal structure of the molecule. [International Union of Crystallography, "What is crystallography?" ()]

Potential Applications:

While the specific research applications of 1,4-Dibromo-2,5-diiodobenzene are not extensively documented, its unique properties suggest potential uses in various scientific fields:

- Organic electronics: Due to the presence of heavy halogen atoms (bromine and iodine), 1,4-Dibromo-2,5-diiodobenzene may exhibit interesting optoelectronic properties, making it a potential candidate for organic light-emitting diodes (OLEDs) or other electronic devices. [Nature, "Organic light-emitting diodes (OLEDs)" ()]

- Medicinal chemistry: The bromo- and iodo- substituents can serve as versatile functional groups for further modification, potentially leading to the development of novel pharmaceuticals with unique biological activities.

- Material science: The introduction of bromine and iodine atoms can influence the physical and chemical properties of the molecule, potentially making it suitable for applications in material science, such as the development of new flame retardants or materials with specific optical properties.

1,4-Dibromo-2,5-diiodobenzene is an organic compound with the molecular formula and a molecular weight of 487.70 g/mol. It features a benzene ring substituted with two bromine atoms at the 1 and 4 positions and two iodine atoms at the 2 and 5 positions. This compound is characterized by its solid state at room temperature and has a low solubility in water, indicating its hydrophobic nature. The compound's structure can be represented as follows:

textBr I | |I - C - C - Br | | H H

- Nucleophilic Aromatic Substitution: The iodine atoms can be replaced by nucleophiles under suitable conditions.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

1,4-Dibromo-2,5-diiodobenzene has shown potential biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically:

- CYP1A2 Inhibitor: This compound inhibits the activity of cytochrome P450 1A2, which is involved in drug metabolism.

- CYP2C9 Inhibitor: It also acts as an inhibitor of cytochrome P450 2C9, impacting the metabolism of various pharmaceuticals .

The biological implications suggest that this compound could influence drug interactions and efficacy.

The synthesis of 1,4-dibromo-2,5-diiodobenzene typically involves several steps:

- Starting Material: Begin with 1,4-dibromobenzene.

- Nitration: Convert it to 2,5-dibromonitrobenzene through nitration.

- Reduction: Reduce the nitro group to form 2,5-dibromoaniline.

- Iodination: Iodinate to obtain 2,5-dibromo-4-iodoaniline.

- Diazotization-Iodination: Finally, perform diazotization followed by iodination to yield 1,4-dibromo-2,5-diiodobenzene .

This method provides a good yield and purity suitable for industrial applications.

1,4-Dibromo-2,5-diiodobenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Used in the development of organic semiconductors and materials for electronic applications.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development and research into metabolic pathways.

Recent studies have investigated the interaction of 1,4-dibromo-2,5-diiodobenzene on metal surfaces such as gold (Au) and silver (Ag). These studies focus on its behavior during on-surface reactions that could lead to novel material properties or catalytic activities . The findings indicate that the compound undergoes significant transformations on these surfaces, which may enhance its utility in nanotechnology and materials science.

Several compounds share structural similarities with 1,4-dibromo-2,5-diiodobenzene. Here are some notable examples:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| 1-Bromo-2-iodo-4-methylbenzene | C₇H₈BrI | 0.74 |

| 1-Bromo-3-chloro-4-fluorobenzene | C₇H₄BrClF | 0.82 |

| 3-Bromo-4-fluorobenzenesulfonic acid | C₆H₄BrFNO₃S | 0.84 |

| 1-Bromo-3-iodo-4-methylbenzene | C₇H₈BrI | 0.89 |

Uniqueness

The uniqueness of 1,4-dibromo-2,5-diiodobenzene lies in its specific halogen substitutions that confer distinct chemical reactivity and biological properties compared to similar compounds. Its ability to act as both a nucleophile and electrophile allows for versatile applications in organic synthesis that may not be achievable with other halogenated aromatic compounds.

| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Concentrated H₂SO₄ + NaIO₃ + KI | Room temperature to 20°C, 20-24h | 60-65 | Inexpensive reagents, established method | Harsh conditions, difficult post-processing |

| Trifluoroacetic acid + N-iodosuccinimide | 68-72°C, 15-25h | 65-72 | Avoids concentrated sulfuric acid, safer for scale-up | Requires specialized reagents, moderate temperature control |

| Lewis acid (AlCl₃/FeBr₃) catalyzed halogenation | Room temperature, 4-8h | 50-60 | Faster reaction time, selective | Side reactions possible, purification challenges |

| Sequential halogenation (Br then I) | Multiple steps, varying conditions | 45-55 | Control over regioselectivity | Lower overall yield, multiple purification steps |

Modern Catalytic Systems for Regioselective Halogenation

Modern catalytic approaches for regioselective halogenation have revolutionized the synthesis of multi-halogenated aromatic compounds, including 1,4-dibromo-2,5-diiodobenzene [8] [9]. Rhodium(III) catalysts have emerged as particularly effective systems for achieving high regioselectivity in halogenation reactions [8] [9]. These catalysts function through a dual mechanism, simultaneously catalyzing directed halogenation while preventing undesired substitution at alternative positions [8] [9]. Kinetic investigations have revealed that rhodium complexes coordinate to directing groups on the substrate, facilitating selective halogen incorporation at specific aromatic positions [8] [9].

Carborane-based sulfide catalysts represent a significant advancement in halogenation methodology, offering unique electronic properties that enhance catalytic performance [10]. These three-dimensional aromatic boron clusters possess exceptional thermal and chemical stability, making them ideal platforms for catalyst design [10]. The spherical geometry of carborane scaffolds minimizes steric hindrance while allowing fine-tuning of electronic properties through substitution at various cluster vertices [10]. Density functional theory calculations have demonstrated that meta-carborane frameworks are particularly well-suited for halogenation catalysis, providing optimal electronic environments for halonium species generation [10].

Alloxan-based catalytic systems have recently emerged as environmentally benign alternatives for aromatic halogenation [11]. These biomimetic catalysts utilize atmospheric oxygen to oxidize non-toxic halide salts, generating reactive halogen species under mild conditions [11]. The catalytic cycle operates through flavin-inspired mechanisms, where alloxan serves as an electron transfer mediator between molecular oxygen and halide substrates [11]. Gram-scale reactions using vindoline as a test substrate achieved over 99% High Performance Liquid Chromatography purity without requiring chromatographic purification, demonstrating the practical utility of this approach [11].

Brønsted acid catalysis combined with nitromethane has proven effective for regioselective halogenation of alkyl aromatic compounds [12]. This system operates through acidic activation of halogen sources, generating electrophilic species that undergo selective substitution reactions [12]. The nitromethane co-solvent plays a crucial role in stabilizing charged intermediates and enhancing regioselectivity through solvent-substrate interactions [12].

Table 2: Modern Catalytic Systems for Regioselective Halogenation

| Catalyst System | Halogen Source | Selectivity | Reaction Conditions | Substrate Scope |

|---|---|---|---|---|

| Rh(III) catalysts | N-halosuccinimides | High ortho-selectivity | Room temperature, 2-6h | Heterocycles, electron-rich aromatics |

| Carborane-based sulfide catalysts | N-halosuccinimides | High para-selectivity | Room temperature, 1-4h | Wide range including deactivated arenes |

| Alloxan-based catalysts | Halide salts (LiBr, LiI) with O₂ | Controlled by substrate electronics | Room temperature, air or O₂, 1-2h | Heteroarenes, drug molecules |

| Brønsted acid with nitromethane | Molecular halogens (Br₂, I₂) | High regioselectivity for alkyl aromatics | 20-30°C, 3-5h | Alkyl aromatics, activated arenes |

Solvent Effects in Multi-step Halogen Exchange Reactions

Solvent selection significantly influences both reaction kinetics and selectivity in multi-step halogen exchange processes for 1,4-dibromo-2,5-diiodobenzene synthesis [13] [14]. Trifluoroacetic acid functions as both solvent and activating medium, facilitating electrophile formation through its strong electron-withdrawing properties [15]. In hexane halogenation studies using tertiary aminium radicals, trifluoroacetic acid demonstrated remarkable selectivity enhancement, particularly favoring substitution at the 2-position due to steric and electronic factors [15].

Halogenated solvents exhibit unique solvent effects through halogen bonding interactions [16]. Electron spin resonance spectroscopy studies have revealed that halogenated solvents can form specific halogen bonds with nucleophilic substrates, influencing reaction pathways and selectivity patterns [16]. The strength of these interactions increases in the order chlorine < bromine < iodine, with iodine-substituted solvents showing the most pronounced effects on reaction outcomes [16].

The role of solvent in halogen exchange reactions has been extensively studied through computational and experimental approaches [17]. Water-mediated halogen exchange reactions proceed through complex mechanisms involving halogen-bonded intermediates and Grotthuss-like proton transfer processes [17]. These studies have revealed that the aqueous environment fundamentally alters reaction mechanisms compared to gas-phase processes, demonstrating the critical importance of solvent selection [17].

Methylcyclohexane serves dual functions in 1,4-dibromo-2,5-diiodobenzene synthesis, acting as both reaction medium and recrystallization solvent [4] [5]. Its non-polar nature minimizes unwanted side reactions while facilitating effective purification through selective crystallization [4]. The recrystallization process using methylcyclohexane achieves high purity products with yields exceeding 70% in industrial-scale preparations [4] [5].

Kinetic studies of halogen exchange reactions in various solvents have revealed complex solvent-dependent rate effects [18]. In cyclohexane and carbon tetrachloride systems, reaction rates follow patterns that depend on both the electronic nature of the substrate and the specific halogen exchange process [18]. Third-order kinetics predominate in most systems, although second-order behavior is observed under specific conditions [18].

Table 3: Solvent Effects in Multi-step Halogen Exchange Reactions

| Solvent | Effect on Reaction Rate | Effect on Selectivity | Mechanism Impact | Temperature Range (°C) |

|---|---|---|---|---|

| Trifluoroacetic acid | Significant acceleration | Enhanced para-selectivity | Facilitates electrophile formation | 20-75 |

| Methylcyclohexane | Moderate | Improved regioselectivity | Affects crystallization/purification | 0-40 |

| Cyclohexane/CCl₄ | Variable (depends on substrate) | Can increase or decrease selectivity | Influences halogen-bonded complexes | 20-30 |

| Acetonitrile | Acceleration for polar substrates | Favors polar transition states | Stabilizes charged intermediates | 0-50 |

| Toluene | Acceleration with lithium alkoxide complexes | Enhanced exchange rates | Affects complex solubility | 0-60 |

Industrial-scale Optimization and Purification Techniques

Industrial-scale production of 1,4-dibromo-2,5-diiodobenzene requires optimization of both synthetic procedures and purification methods to achieve economically viable processes [4] [5]. The most successful industrial approach utilizes trifluoroacetic acid as solvent with N-iodosuccinimide as the iodinating agent, avoiding the use of concentrated sulfuric acid that poses significant handling and disposal challenges [4]. This method has been scaled to produce multi-hundred gram quantities with consistent yields of 65-72% [4] [5].

Recrystallization from methylcyclohexane represents the primary purification technique for industrial-scale production [4] [5]. The process involves initial dilution of the reaction mixture with water, followed by filtration and recrystallization from methylcyclohexane to achieve purities exceeding 96% [4]. The effectiveness of this purification method stems from the differential solubility of the target compound and impurities in the recrystallization solvent [19].

Modern purification techniques have evolved to address environmental and economic concerns associated with traditional methods [20]. Halogen-free purification using monolithic silica columns offers advantages in terms of reduced solvent consumption and elimination of harmful halogenated solvents [20]. This approach achieves purities exceeding 99.9% while minimizing waste generation through solvent recycling and column reusability [20].

Electrochemical approaches for halogenation and purification have gained attention as sustainable alternatives to traditional methods [21]. On-site halogenation using halide electrolysis generates halogen gases that can be used for aromatic substitution while simultaneously producing hydrogen gas as a valuable co-product [21]. This paired electrolysis approach maximizes atom economy and energy efficiency compared to conventional halogenation methods [21].

Continuous flow processing represents a significant advancement in industrial halogenation technology [22]. Flow chemistry enables precise control of reaction parameters while facilitating heat and mass transfer in exothermic halogenation reactions [22]. The use of hexane-soluble exchange reagents in continuous flow systems overcomes solubility limitations that constrain batch processes [22].

Crystallization optimization studies have revealed the importance of controlled cooling rates and seeding in achieving consistent product quality [23]. The introduction of seed crystals during the crystallization process reduces residual solvent content by factors of 5-10 compared to unseeded crystallizations [23]. Particle size control through seeding also improves downstream processing and handling characteristics [23].

Table 4: Industrial-scale Optimization and Purification Techniques

| Technique | Scale Applicability | Purity Achieved (%) | Environmental Impact | Cost Efficiency |

|---|---|---|---|---|

| Recrystallization from methylcyclohexane | Gram to kilogram | 96-99 | Moderate (solvent waste) | Moderate |

| Water dilution and filtration | Kilogram to industrial | 95-98 | Low (water-based) | High |

| Halogen-free purification (monolithic silica) | Laboratory to pilot | >99.9 | Very low (zero emissions) | Moderate to high |

| Electrolysis-based halogenation | Laboratory to industrial | 95-97 | Low (atom economy) | High |

| Continuous flow processing | Kilogram to industrial | 98-99 | Low (reduced solvent use) | High |

Density Functional Theory Studies of Molecular Orbitals

Density functional theory represents the most widely employed computational approach for investigating the electronic structure and molecular orbital characteristics of halogenated aromatic compounds [1] [2]. For 1,4-dibromo-2,5-diiodobenzene, DFT calculations provide essential insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental parameters governing the chemical reactivity and electronic properties of this tetrahalogenated benzene derivative.

The molecular orbital analysis of 1,4-dibromo-2,5-diiodobenzene using DFT methods reveals the significant influence of heavy halogen substituents on the electronic structure. The presence of both bromine and iodine atoms creates a complex electronic environment where the σ-hole formation becomes particularly pronounced due to the large polarizabilities of these heavy halogens [3] [4]. Computational studies employing hybrid functionals such as B3LYP combined with polarized basis sets like 6-31G(d,p) or 6-311+G(d,p) have demonstrated excellent performance for predicting the electronic properties of halogenated aromatic systems [2] [5].

The HOMO-LUMO energy gap in 1,4-dibromo-2,5-diiodobenzene is expected to be significantly influenced by the electron-withdrawing effects of the halogen substituents. DFT calculations using the B3LYP functional typically predict HOMO energies that correlate well with experimental ionization potentials, while LUMO energies provide information about electron affinity characteristics [5] [6]. The frontier molecular orbitals in this compound exhibit substantial contributions from the halogen p-orbitals, creating regions of electron density that are crucial for understanding intermolecular interactions.

Table 1: Electronic Properties from DFT Calculations

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) | Experimental |

|---|---|---|---|

| HOMO Energy (eV) | -6.8 to -7.2* | -6.9 to -7.3* | N/A |

| LUMO Energy (eV) | -1.5 to -2.0* | -1.6 to -2.1* | N/A |

| HOMO-LUMO Gap (eV) | 4.8 to 5.5* | 4.9 to 5.6* | N/A |

| Dipole Moment (D) | 0.5 to 1.2* | 0.6 to 1.3* | N/A |

*Estimated ranges based on similar tetrahalogenated benzene systems

The molecular electrostatic potential maps derived from DFT calculations reveal the anisotropic charge distribution characteristic of σ-hole formation on the halogen atoms [7] [8]. These calculations demonstrate that the iodine atoms exhibit more pronounced positive electrostatic potential regions along the C-I bond axis compared to the bromine atoms, consistent with the larger size and polarizability of iodine [9] [4]. This electrostatic analysis provides crucial information for predicting the strength and directionality of halogen bonding interactions involving 1,4-dibromo-2,5-diiodobenzene.

Natural bond orbital (NBO) analysis within the DFT framework provides additional insights into the electronic structure of 1,4-dibromo-2,5-diiodobenzene. The NBO calculations reveal the extent of charge transfer between the aromatic ring and the halogen substituents, quantifying the electron-withdrawing effects that contribute to σ-hole formation [7]. The analysis typically shows that iodine atoms carry more positive natural charges compared to bromine atoms, reflecting their greater electropositive character and enhanced σ-hole strength.

Halogen Bonding Network Analysis via Computational Modeling

The computational modeling of halogen bonding networks in 1,4-dibromo-2,5-diiodobenzene represents a sophisticated application of quantum chemical methods to understand intermolecular interactions [4] [10]. The presence of four halogen atoms in specific geometric arrangements creates multiple potential halogen bonding sites, enabling the formation of complex two-dimensional and three-dimensional supramolecular architectures through directional non-covalent interactions.

Halogen bonding in 1,4-dibromo-2,5-diiodobenzene is primarily governed by the σ-hole concept, where regions of positive electrostatic potential on the halogen atoms interact with electron-rich sites on neighboring molecules [7] [11]. Computational studies have demonstrated that the strength of halogen bonds follows the trend I > Br > Cl, with iodine-based interactions being significantly stronger than bromine-based ones [3] [12]. The σ-hole depth and size are influenced by the electronic environment of the halogen atoms, with electron-withdrawing substituents enhancing the positive electrostatic potential.

Table 2: Halogen Bonding Interaction Energies

| Interaction Type | Bond Distance (Å) | Interaction Energy (kJ/mol) | Directionality Angle (°) |

|---|---|---|---|

| I···O=C | 2.8-3.2 | 15-35 | 160-180 |

| I···N | 2.7-3.1 | 20-40 | 165-180 |

| Br···O=C | 3.0-3.4 | 8-20 | 155-175 |

| Br···N | 2.9-3.3 | 10-25 | 160-175 |

The computational analysis of halogen bonding networks employs various levels of theory to achieve accurate predictions of interaction energies and geometries. MP2 calculations with basis set superposition error (BSSE) corrections provide reliable benchmarks for halogen bonding energies, while DFT methods with dispersion corrections (such as DFT-D3) offer a good balance between accuracy and computational efficiency [13] [12]. These calculations reveal that halogen bonds in 1,4-dibromo-2,5-diiodobenzene systems typically exhibit energies ranging from 10-40 kJ/mol, depending on the nature of the acceptor molecule and the specific halogen involved.

The directionality of halogen bonds is a crucial aspect that distinguishes them from other non-covalent interactions. Computational studies demonstrate that optimal halogen bonding occurs when the acceptor atom approaches along the extension of the C-X bond axis, corresponding to the maximum σ-hole intensity [11] [4]. For 1,4-dibromo-2,5-diiodobenzene, this geometric constraint leads to highly organized supramolecular structures where molecules align in specific orientations to maximize halogen bonding interactions.

Symmetry-adapted perturbation theory (SAPT) analysis provides detailed energy decomposition of halogen bonding interactions, revealing the relative contributions of electrostatic, induction, dispersion, and exchange-repulsion components [13]. These analyses consistently show that electrostatic interactions dominate in halogen bonds involving iodine, while dispersion forces become increasingly important for lighter halogens and larger molecular systems.

Table 3: Energy Decomposition Analysis of Halogen Bonds

| Component | I···Lewis Base (%) | Br···Lewis Base (%) |

|---|---|---|

| Electrostatic | 45-55 | 35-45 |

| Induction | 15-25 | 20-30 |

| Dispersion | 25-35 | 30-40 |

| Exchange-Repulsion | -20 to -30 | -25 to -35 |

The cooperative effects in halogen bonding networks represent an important phenomenon where the presence of multiple halogen bonds enhances the individual interaction strengths [14]. Computational studies on model systems containing 1,4-dibromo-2,5-diiodobenzene have demonstrated that cooperative enhancement can increase halogen bond strengths by 20-50% compared to isolated pair interactions. This cooperativity arises from mutual polarization effects and charge redistribution within the molecular network.

Molecular dynamics simulations provide dynamic perspectives on halogen bonding networks, revealing the thermal stability and flexibility of these interactions. These simulations demonstrate that halogen bonds in 1,4-dibromo-2,5-diiodobenzene systems maintain their structural integrity at room temperature while allowing for thermal motion and conformational changes [10]. The average lifetime of individual halogen bonds typically ranges from picoseconds to nanoseconds, depending on the interaction strength and temperature.

Thermochemical Stability Predictions through ab initio Calculations

Ab initio calculations provide the most rigorous approach for predicting the thermochemical stability of 1,4-dibromo-2,5-diiodobenzene, offering insights into formation enthalpies, decomposition pathways, and thermal stability limits [15] [16]. These high-level quantum chemical calculations are essential for understanding the energetic relationships that govern the stability of this heavily halogenated aromatic compound under various conditions.

The standard enthalpy of formation represents a fundamental thermochemical property that quantifies the energy change associated with forming 1,4-dibromo-2,5-diiodobenzene from its constituent elements in their standard states [17] [18]. Ab initio calculations using composite methods such as G4, CBS-QB3, or W1BD provide highly accurate predictions of formation enthalpies with uncertainties typically within 4-8 kJ/mol for organic molecules [16] [19]. For halogenated aromatic compounds, these calculations must account for the significant spin-orbit coupling effects of heavy halogens, particularly iodine.

Table 4: Predicted Thermochemical Properties

| Property | Ab initio Method | Predicted Value | Uncertainty (kJ/mol) |

|---|---|---|---|

| ΔH°f,298K (g) | G4 | +120 to +180* | ±8 |

| ΔH°f,298K (s) | G4 + sublimation | +80 to +140* | ±12 |

| Bond Dissociation Energy C-I | CCSD(T)/CBS | 280-300 | ±5 |

| Bond Dissociation Energy C-Br | CCSD(T)/CBS | 340-360 | ±4 |

*Estimated ranges based on isodesmic reaction schemes

The thermochemical stability of 1,4-dibromo-2,5-diiodobenzene can be assessed through various decomposition pathways, including homolytic bond dissociation, halogen atom transfer reactions, and thermal decomposition processes [20]. Ab initio calculations reveal that the C-I bonds are generally weaker than C-Br bonds, making iodine substitution sites more susceptible to thermal or photochemical activation. The calculated bond dissociation energies provide quantitative measures of thermal stability limits.

Isodesmic reaction schemes offer a powerful approach for minimizing systematic errors in ab initio thermochemical predictions [19]. For 1,4-dibromo-2,5-diiodobenzene, carefully designed isodesmic reactions that preserve the number and types of bonds while exchanging substituents can significantly improve the accuracy of calculated formation enthalpies. These schemes typically involve reactions with structurally similar halogenated benzene derivatives as reference compounds.

The temperature dependence of thermochemical properties is crucial for predicting the stability of 1,4-dibromo-2,5-diiodobenzene under various operating conditions [21]. Ab initio calculations combined with statistical thermodynamics provide temperature-dependent heat capacities, entropies, and Gibbs free energies. These calculations reveal that the compound remains thermodynamically stable up to temperatures of approximately 200-250°C, beyond which thermal decomposition becomes increasingly favorable.

Table 5: Temperature-Dependent Stability Analysis

| Temperature (K) | ΔG°f (kJ/mol) | Thermal Stability | Decomposition Pathway |

|---|---|---|---|

| 298 | +85 to +125* | Stable | None |

| 400 | +75 to +115* | Stable | None |

| 500 | +60 to +100* | Marginally Stable | C-I bond cleavage |

| 600 | +40 to +80* | Unstable | Multiple pathways |

*Estimated ranges based on computational predictions

The photochemical stability of 1,4-dibromo-2,5-diiodobenzene represents another important aspect that can be assessed through ab initio calculations [22]. Time-dependent DFT (TD-DFT) calculations provide insights into excited-state properties and photodissociation pathways. These calculations typically predict that the compound is susceptible to photodegradation under UV irradiation, with C-I bonds being particularly vulnerable to photolytic cleavage.

Transition state theory calculations enable the prediction of kinetic stability parameters, including activation barriers for decomposition reactions [23]. For 1,4-dibromo-2,5-diiodobenzene, ab initio calculations predict activation energies of 200-300 kJ/mol for unimolecular decomposition processes, corresponding to significant kinetic stability under normal conditions. However, the presence of catalysts or reactive environments can substantially lower these barriers.

The influence of environmental factors such as humidity, oxygen, and pH on thermochemical stability can be assessed through ab initio calculations of relevant reaction pathways [18]. These calculations reveal that 1,4-dibromo-2,5-diiodobenzene is generally stable toward hydrolysis and oxidation under ambient conditions, although prolonged exposure to strong oxidizing agents may lead to gradual decomposition.

Relativistic effects become increasingly important for compounds containing heavy halogens like iodine [24]. Ab initio calculations incorporating scalar relativistic corrections and spin-orbit coupling provide more accurate predictions of thermochemical properties for 1,4-dibromo-2,5-diiodobenzene. These corrections typically amount to 10-20 kJ/mol for formation enthalpies, representing a significant contribution that cannot be neglected in high-accuracy calculations.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant